2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-(3-bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-7-4-5(11)3-6(8(7)12)9-13-1-2-14-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZONMGTYNVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC(=C2)Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-chloro-2-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture to reflux and maintaining the temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the dioxolane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl dioxolanes with various functional groups.
Oxidation Reactions: Products include phenyl dioxolones with carbonyl functionalities.
Reduction Reactions: Products include dehalogenated phenyl dioxolanes or reduced dioxolane rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(3-bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane exhibit promising anticancer properties. The presence of halogen atoms (bromine and chlorine) can enhance the biological activity of the compound by improving its binding affinity to target proteins involved in cancer pathways.
Case Study : A study investigated the cytotoxic effects of dioxolane derivatives on various cancer cell lines, revealing that modifications in the halogen substituents significantly affected their potency and selectivity against cancer cells.
Material Science
Polymer Synthesis
This compound can be utilized as a building block in the synthesis of novel polymers. The dioxolane ring structure contributes to the thermal stability and mechanical properties of the resulting materials.
Case Study : Research conducted on polymer blends incorporating dioxolane derivatives showed enhanced tensile strength and thermal resistance compared to traditional polymer formulations. The study highlighted how varying the ratio of dioxolane to other monomers influenced the physical properties of the final product.
Organic Synthesis
Synthetic Intermediate
this compound serves as an important synthetic intermediate in organic chemistry. Its unique structure allows for various transformations, including nucleophilic substitutions and cyclization reactions.
Table: Synthetic Applications
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | New fluorinated compounds |
| Cyclization | Forms cyclic structures through ring closure | Dioxolane derivatives |
| Functional Group Modification | Modifies existing functional groups for reactivity | Enhanced reactivity compounds |
Agrochemical Applications
There is emerging interest in using dioxolane derivatives as agrochemical agents due to their potential effectiveness as herbicides or fungicides. The halogen substituents may enhance their biological activity against pests.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can form halogen bonds with biological macromolecules, influencing their function. The dioxolane ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
Key Observations :
Challenges for the Target Compound :
- The 3-Bromo and 5-Chloro groups may slow reaction kinetics during cyclization.
- Purification could be complicated by similar-polarity byproducts.
SAR Insights for the Target Compound :
- The tri-halogenated structure may amplify antifungal potency but also increase cytotoxicity.
- The chloro substituent at position 5 could enhance binding to fungal cytochrome P450 enzymes, similar to ketoconazole .
Biological Activity
2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from various research findings.
- IUPAC Name: this compound
- Molecular Formula: C9H7BrClF O2
- CAS Number: 2586126-60-3
- Molecular Weight: 281.51 g/mol
- Purity: 95% .
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under catalytic conditions. This method allows for the production of both enantiomerically pure and racemic forms of the compound .
Antibacterial Activity
Research indicates that 1,3-dioxolane derivatives exhibit significant antibacterial properties. In particular:
- Compounds structurally related to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .
- The minimum inhibitory concentration (MIC) values for these compounds range from 625 µg/mL to 1250 µg/mL against S. aureus .
Antifungal Activity
The antifungal potential of similar dioxolane compounds has also been explored:
- Most tested compounds demonstrated antifungal activity against Candida albicans, with varying degrees of effectiveness .
The biological activity of dioxolanes can be attributed to their ability to interact with bacterial membranes and inhibit essential cellular processes:
- Some studies suggest that these compounds may interfere with DNA replication and protein synthesis in bacteria .
Structure-Activity Relationships (SAR)
The biological activity of 1,3-dioxolanes is heavily influenced by their structural features:
- The presence of halogen substituents (such as bromine and chlorine) on the phenyl ring has been associated with enhanced antibacterial activity.
- Variations in the dioxolane ring structure can lead to significant differences in biological potency .
Case Study 1: Antibacterial Screening
A study synthesized a series of dioxolanes, including this compound. The compounds were screened against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7 | Staphylococcus aureus | 625 |
| 8 | Pseudomonas aeruginosa | 1250 |
| - | Enterococcus faecalis | 625 |
All synthesized compounds except one showed promising antibacterial activity against multiple strains .
Case Study 2: Antifungal Evaluation
In another study, derivatives were tested for antifungal activity against C. albicans. Results indicated that most compounds exhibited significant inhibition, suggesting potential for therapeutic applications in fungal infections .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acid-catalyzed transacetalization of substituted benzaldehyde derivatives with glycols (e.g., ethylene glycol) under anhydrous conditions . For halogenated precursors like 3-bromo-5-chloro-2-fluorobenzaldehyde, bromination must be performed at low temperatures (0–5°C) using HBr or Br₂ in dichloromethane to avoid over-halogenation . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of aldehyde to glycol) and removal of water via molecular sieves .
| Key Parameters | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (bromination step) | Prevents side reactions |
| Solvent | Anhydrous DCM or THF | Enhances reaction efficiency |
| Catalyst | p-TsOH (0.5–1 mol%) | Accelerates acetal formation |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The 1,3-dioxolane ring protons appear as a singlet at δ 4.8–5.2 ppm, while aromatic protons (Br, Cl, F-substituted phenyl) show splitting patterns reflecting substituent positions . For example, the fluorine atom induces deshielding in adjacent protons, shifting signals upfield by ~0.3 ppm .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 292.93 [M+H]⁺ confirms the molecular formula C₉H₆BrClFO₂ .
- Elemental Analysis : Acceptable tolerances are ≤0.3% for C, H, and halogens .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation . Purity degrades by ~5% over six months if exposed to moisture; silica gel desiccants reduce hydrolysis of the dioxolane ring .
Advanced Research Questions
Q. How can contradictory literature data on substituent effects in halogenated dioxolanes be resolved?
- Methodological Answer : Discrepancies in reactivity (e.g., bromine vs. chlorine directing effects) arise from differing reaction conditions. For example, meta-directing fluorine in the phenyl ring may compete with ortho/para-directing bromine during electrophilic substitution . To resolve contradictions:
Perform DFT calculations to model electronic effects (e.g., Fukui indices for electrophilic attack sites) .
Validate experimentally using X-ray crystallography to confirm regioselectivity .
Cross-reference with kinetic studies (e.g., Arrhenius plots for halogenation rates) .
Q. What strategies improve selectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The bromine atom is preferred for Suzuki-Miyaura coupling over chlorine due to higher electronegativity and bond dissociation energy. Strategies include:
-
Ligand Design : Use SPhos or XPhos ligands to enhance Pd-catalyzed coupling efficiency .
-
Solvent Optimization : Toluene/water biphasic systems reduce side reactions (e.g., proto-dehalogenation) .
-
Temperature Control : Reactions at 80°C minimize competing Ullmann coupling .
Reaction Selectivity (%) Conditions Suzuki-Miyaura (Br site) 92 Pd(OAc)₂, SPhos, K₂CO₃, 80°C Buchwald-Hartwig (Cl site) <10 Same conditions
Q. How do steric and electronic properties of the dioxolane ring influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The 1,3-dioxolane ring imposes steric hindrance , limiting nucleophilic attack at the phenyl ring’s ortho positions. Electronically, the ring’s oxygen atoms donate electron density via resonance, reducing electrophilicity at the para-chlorine site .
- Experimental Validation : Compare reaction rates with/without the dioxolane moiety. For example, hydrolysis of the dioxolane (using 0.1 M HCl) increases para-chlorine reactivity by 40% .
Safety and Handling
Q. What are the critical safety protocols for handling this compound given its hazardous byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
